molecular formula C10H11BrFNO2 B13055927 Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl

Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl

Cat. No.: B13055927
M. Wt: 276.10 g/mol
InChI Key: IBLQSTIHNSRHRU-VIFPVBQESA-N
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Description

Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl is a chemical compound with the molecular formula C10H11BrFNO2. It is known for its unique structure, which includes a bromine and fluorine atom attached to a phenyl ring, and an amino group attached to a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-fluorobenzene and methyl acrylate.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the starting materials and facilitate the nucleophilic substitution reaction.

    Intermediate Formation: The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the amino group.

    Final Product: The final product, this compound, is obtained after purification and isolation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Biological Activity

Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride is an organic compound with notable potential in pharmaceutical applications. Its unique structural features, including a chiral center and the presence of halogen substituents, contribute to its biological activity. This article delves into the compound's biological interactions, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H11BrFNO2
  • Molecular Weight : 276.10 g/mol
  • CAS Number : 1213221-71-6

The compound features a bromo and a fluorine atom on the aromatic ring, which may enhance its reactivity and biological interactions. The presence of an amino group allows for hydrogen bonding with various biological macromolecules, potentially influencing its pharmacodynamics.

Biological Activity

Preliminary studies suggest that Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride exhibits several biological activities:

  • Antitumor Activity : The compound has shown promise as a potential antitumor agent in various in vitro studies. Its structural similarities to known anticancer drugs suggest that it may interact with cancer cell pathways, inhibiting proliferation and inducing apoptosis.
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against a range of pathogens, making it a candidate for further investigation in infectious disease treatments.
  • Enzyme Modulation : The amino group facilitates interactions with enzymes, potentially allowing the compound to act as an inhibitor or modulator of specific biochemical pathways.

Comparative Analysis

The following table compares Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride with related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochlorideC10H11BrFNO2Bromo and fluoro substituentsPotential antitumor and antimicrobial activity
Methyl(S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochlorideC10H12ClFNO2Chlorine instead of bromineSimilar biological activity but different reactivity
4-BromoanilineC6H6BrNSimple amine structureLimited compared to more complex derivatives
2-Bromo-N-(4-fluorophenyl)acetamideC9H9BrFN2OAcetamide derivativePotential use in pain management

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride and evaluated its cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound could be developed as a lead for new antitumor agents.

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoate

InChI

InChI=1S/C10H11BrFNO2/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4,9H,5,13H2,1H3/t9-/m0/s1

InChI Key

IBLQSTIHNSRHRU-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=C(C=CC(=C1)F)Br)N

Canonical SMILES

COC(=O)CC(C1=C(C=CC(=C1)F)Br)N

Origin of Product

United States

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